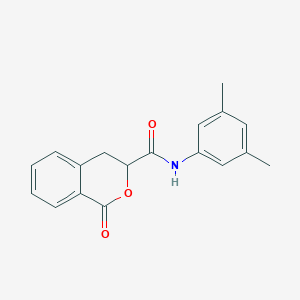

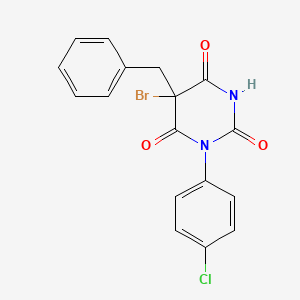

![molecular formula C20H16ClFN4O B2587445 5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887458-63-1](/img/structure/B2587445.png)

5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to be novel CDK2 inhibitors, which are appealing targets for cancer treatment .

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The exact synthesis process for this specific compound is not available in the retrieved information.Applications De Recherche Scientifique

Antimicrobial and Anticancer Agents

Compounds within the pyrazolo[3,4-d]pyrimidin-4-one family have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. For instance, novel pyrazole derivatives have shown significant anticancer activity, outperforming reference drugs like doxorubicin in some cases. These compounds also displayed good to excellent antimicrobial activity, indicating their potential as broad-spectrum therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anti-Inflammatory and Analgesic Activities

Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been evaluated for their anti-inflammatory, analgesic, and antipyretic activities. These studies have led to the development of new chemical entities that could potentially serve as effective agents for treating inflammation, pain, and fever. The presence of specific substituents on the phenyl ring at C6 of amino pyrimidine exhibits significant anti-inflammatory and analgesic activities, comparable to standard drugs (Antre, Cendilkumar, Goli, Andhale, & Oswal, 2011).

Herbicidal Activity

Some pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and shown to possess good herbicidal activity against specific weed species. This indicates the potential application of such compounds in agricultural research, particularly for the development of new herbicides that can target weed species resistant to existing treatments (Luo, Zhao, Zheng, & Wang, 2017).

Neuroinflammation Imaging Agents

Pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, particularly those radiolabeled with fluorine-18, have been used in positron emission tomography (PET) imaging to visualize neuroinflammatory conditions in vivo, highlighting their importance in neurological research and diagnostics (Damont et al., 2015).

Mécanisme D'action

Target of Action

Many pyrazolo[3,4-d]pyrimidine derivatives are known to inhibit various kinases, including cyclin-dependent kinases (CDKs) . The compound “5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one” could potentially act on similar targets.

Mode of Action

If this compound is indeed a kinase inhibitor, it would bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to the substrate and thus inhibiting the kinase’s activity .

Biochemical Pathways

Kinases are involved in many cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis. Inhibition of specific kinases can disrupt these pathways, potentially leading to effects such as slowed tumor growth in the case of cancer .

Result of Action

The cellular effects of this compound would depend on its specific targets and the pathways they are involved in. For example, if it inhibits a kinase involved in cell growth, the result might be slowed or halted growth .

Propriétés

IUPAC Name |

5-[(2-chloro-6-fluorophenyl)methyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClFN4O/c1-12-5-3-8-18(13(12)2)26-19-14(9-24-26)20(27)25(11-23-19)10-15-16(21)6-4-7-17(15)22/h3-9,11H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWMOUJDSQKVNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

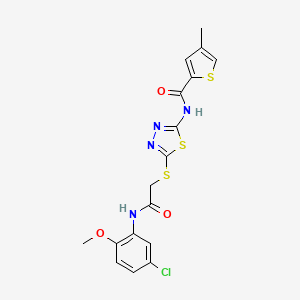

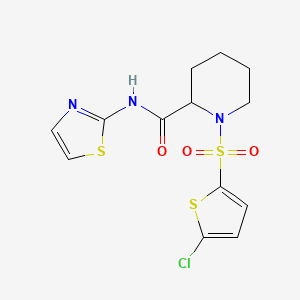

![[(4-Allyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetic acid](/img/structure/B2587366.png)

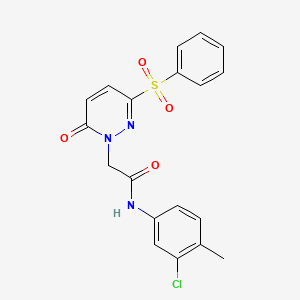

![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B2587371.png)

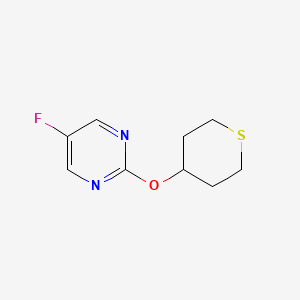

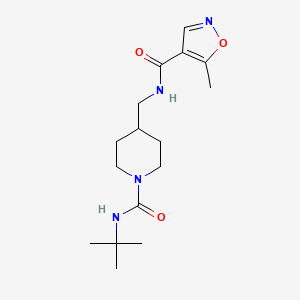

![3-(4-Fluorophenyl)-7,9-dimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2587377.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-fluorobenzoate](/img/structure/B2587378.png)

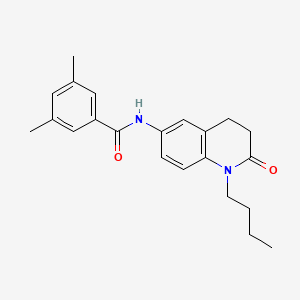

![2-(2-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2587379.png)

![5''-(hydroxymethyl)-2'',5'',8a''-trimethyldodecahydro-2''H-dispiro[furan-3,2'-furan-5',1''-naphthalen]-6''-ol](/img/structure/B2587383.png)